N-(4-{3-[(1-benzyl-4-piperidinyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Description
Synthesis Analysis
The synthesis of similar N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves a multi-step process. Starting with the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions to yield a parent compound, followed by substitution reactions to introduce various N-aryl/aralkyl groups, this methodology highlights the complexity and versatility in synthesizing piperidine-based acetamides. These compounds were evaluated for biological activities, suggesting a direct link between their synthesis and potential pharmacological applications (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-phenyl-N-(pyridin-4-yl)acetamide, demonstrates the importance of the arrangement of atoms and functional groups in determining the compound's chemical behavior and interaction with biological targets. Crystallography studies provide insights into the planarity of the amide unit and the spatial orientation of adjacent rings, critical for understanding the molecular interactions and activity profile of these compounds (Umezono & Okuno, 2015).
Chemical Reactions and Properties
Chemical reactions involving piperidine-based compounds, such as the synthesis of N-substituted derivatives, illustrate the reactivity of the piperidine moiety and its influence on the chemical properties of the resulting compounds. These reactions, including chloroacetylation and reaction with various electrophiles, are fundamental in tailoring the chemical properties of these molecules for specific biological activities (Khalid et al., 2016).
Physical Properties Analysis
The physical properties of piperidine-based acetamides, such as solubility, melting point, and crystal structure, are crucial for their formulation and delivery as potential therapeutic agents. Studies on related compounds, like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, offer valuable data on crystal packing, hydrogen bonding, and other physical characteristics essential for drug design and development (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, define the pharmacological profile of piperidine-based compounds. Detailed studies on these aspects enable the optimization of these molecules for improved efficacy and safety. Research into compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates the potential for targeted modification to enhance activity and selectivity (Sharma et al., 2018).
properties
IUPAC Name |
N-[4-[3-[(1-benzylpiperidin-4-yl)amino]-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17(29)25-19-7-9-21(10-8-19)28-23(30)15-22(24(28)31)26-20-11-13-27(14-12-20)16-18-5-3-2-4-6-18/h2-10,20,22,26H,11-16H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDPEZBSLSJDPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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